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Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor utilized in the treatment of various
autoimmune and inflammatory diseases.[1] Its efficacy and safety are intrinsically linked to its
pharmacokinetic profile, which is predominantly governed by hepatic metabolism. This
technical guide provides an in-depth exploration of the metabolism of tofacitinib, with a specific
focus on the role and characteristics of its metabolite, Tofacitinib metabolite-1 (also identified
as M9).

Tofacitinib Metabolism Overview

Approximately 70% of an administered dose of tofacitinib is cleared through hepatic
metabolism, with the remaining 30% being excreted unchanged by the kidneys.[1] The
metabolic process is primarily mediated by the cytochrome P450 enzyme system, with
CYP3A4 being the major contributor (approximately 53-70% of metabolism) and CYP2C19
playing a minor role (approximately 17-20%).[1][2]

The metabolism of tofacitinib results in the formation of at least eight metabolites. However, a
crucial aspect of tofacitinib's metabolic profile is that the parent molecule is responsible for the
drug's pharmacological activity.[3] All identified metabolites are considered minor, with each
accounting for less than 10% of the total circulating radioactivity in human studies.[3][4]
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Tofacitinib Metabolite-1 (M9)

Tofacitinib metabolite-1, also referred to as M9, is a product of the metabolic pathways that
act on the parent drug.[5][6]

Formation and Structure of Metabolite-1 (M9)

The primary metabolic pathways for tofacitinib include N-demethylation, oxidation of the
piperidine and pyrrolopyrimidine rings, and glucuronidation.[3][7] M9 is one of the metabolites
formed through these oxidative processes.[8] While a definitive structural diagram of M9 is not
readily available in the public domain, its mass spectrometric properties have been
characterized. The mass transition pair for M9 has been identified as m/z 329.10 - 165.00,
which is utilized for its quantification via UPLC-MS/MS.[5] The molecular weight of Tofacitinib
metabolite-1 is 328.37 g/mol , with a chemical formula of C16H20N60O2.[9][10]

Role and Activity of Metabolite-1 (M9)

Current scientific literature consistently indicates that Tofacitinib metabolite-1, along with the
other metabolites of tofacitinib, does not contribute significantly to the overall pharmacological
effect of the drug.[3] Studies have shown that over 65% of the circulating radioactivity after a
radiolabeled dose of tofacitinib is attributable to the unchanged parent drug.[3] The
concentration of M9 in plasma is low relative to tofacitinib.[5] Therefore, the primary role of the
formation of M9 and other metabolites is in the clearance and elimination of tofacitinib from the
body.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of
tofacitinib and what is known about its metabolites.

Table 1: Pharmacokinetic Parameters of Tofacitinib in Healthy Adult Subjects (Single 5 mg Oral
Dose)
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Parameter Value (Geometric Mean) 90% Confidence Interval
AUCInf (ng*h/mL) 286.3 100.49%, 107.45%

Cmax (ng/mL) 44.10 84.99%, 100.45%

t¥2 (hours) ~3.2 N/A

Data adapted from a study on a single 5 mg immediate-release formulation.[11][12]

Table 2: Comparative Pharmacokinetic Parameters of Tofacitinib and Metabolite M9 in Rats

Analyte AUC(0-t) (ng/L*h) Cmax (png/L)
Tofacitinib 3747.19 + 993.86 1189.38 + 300.08
Tofacitinib + Gliquidone N/A 1725.63 + 519.39

This table illustrates the relative exposure of tofacitinib and the impact of a co-administered
drug. While direct comparative values for M9 were not provided in this specific abstract, other
sources confirm its low concentration relative to the parent drug.[13]

Experimental Protocols
In Vitro Metabolism of Tofacitinib in Human Liver
Microsomes

Objective: To identify the metabolites of tofacitinib and the CYP450 enzymes responsible for its
metabolism.

Methodology:

¢ Incubation Mixture Preparation: A typical incubation mixture contains human liver
microsomes, tofacitinib, and a NADPH-generating system (which includes NADP+, glucose-
6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

e Incubation: The reaction is initiated by the addition of the NADPH-generating system and
incubated at 37°C for a specified time, often 60 minutes.[7]
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e Reaction Termination: The incubation is stopped by adding a cold organic solvent, such as
acetonitrile or methanol, to precipitate the proteins.

o Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins, and the
supernatant containing the metabolites is collected.

e Analysis: The supernatant is analyzed by a validated UPLC-MS/MS method to identify and
quantify the metabolites formed.[7]

Quantification of Tofacitinib and Metabolite M9 in
Plasma by UPLC-MS/MS

Objective: To determine the concentrations of tofacitinib and its metabolite M9 in plasma
samples for pharmacokinetic studies.

Methodology:
e Sample Preparation:

o To a plasma sample, an internal standard (e.g., tofacitinib-13C3,15N or fedratinib) is
added.[5][14]

o Proteins are precipitated by adding a solvent like acetonitrile.[15]

o Alternatively, liquid-liquid extraction with a solvent such as methyl-tert butyl ether can be
employed for cleaner extracts.[14]

o The mixture is vortexed and then centrifuged.

o The supernatant is collected, and may be evaporated to dryness and reconstituted in the
mobile phase.

o Chromatographic Separation:
o An aliquot of the prepared sample is injected into a UPLC system.

o Separation is typically achieved on a reverse-phase C18 column (e.g., Acquity BEH C18,
2.1 mm x 50 mm, 1.7 pym).[5]
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o A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1%
formic acid or 10.0 mM ammonium acetate) and an organic component (e.g., acetonitrile)
is commonly used.[5][14]

e Mass Spectrometric Detection:

o The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with
an electrospray ionization (ESI) source operating in positive ion mode.[5]

o The analytes are detected using Multiple Reaction Monitoring (MRM).
o The precursor to product ion transitions monitored are:
» Tofacitinib: m/z 313.12 -~ 148.97[5]
» Metabolite M9: m/z 329.10 - 165.00[5]
» Internal Standard (example): m/z 317.4 — 149.2 (for tofacitinib-13C3,15N)[14]

e Quantification: The concentration of each analyte is determined by comparing its peak area
ratio to the internal standard against a standard curve.
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Figure 1: Metabolic Pathways of Tofacitinib.
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Figure 2: UPLC-MS/MS Workflow for Tofacitinib and M9.

Conclusion

In conclusion, the metabolism of tofacitinib is a well-characterized process primarily driven by
CYP3A4 and, to a lesser extent, CYP2C19, leading to the formation of multiple minor
metabolites, including Tofacitinib metabolite-1 (M9). A critical takeaway for researchers and
drug development professionals is that the pharmacological activity of tofacitinib resides with
the parent compound. Metabolite-1 and other metabolites are present in substantially lower
concentrations and are not known to contribute to the drug's efficacy or safety profile. Their
formation is a key step in the clearance pathway of tofacitinib. The established analytical
methods, such as UPLC-MS/MS, provide robust tools for the precise quantification of tofacitinib
and its metabolites, which is essential for comprehensive pharmacokinetic and drug-drug
interaction studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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